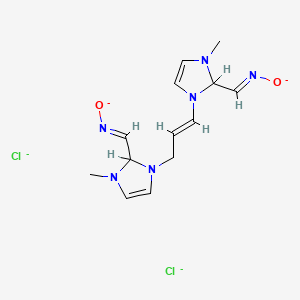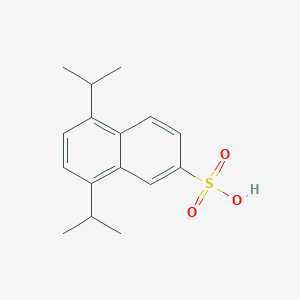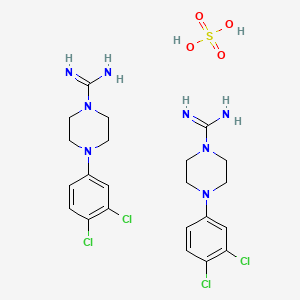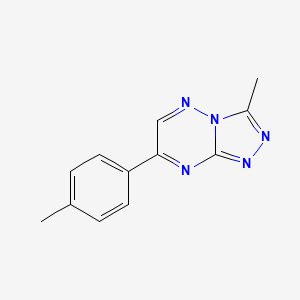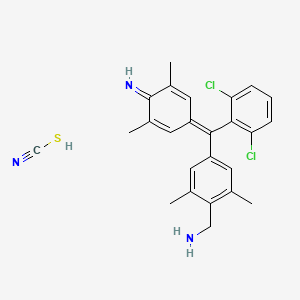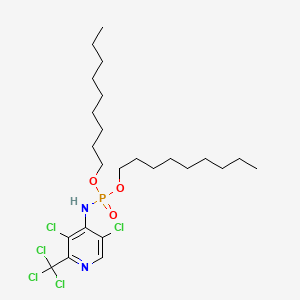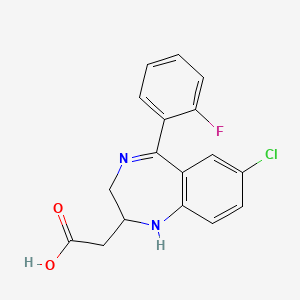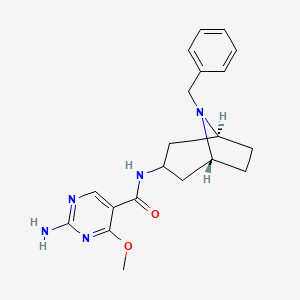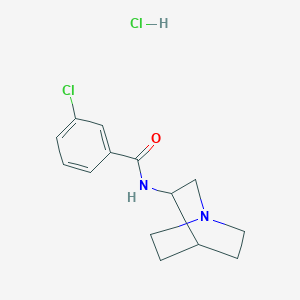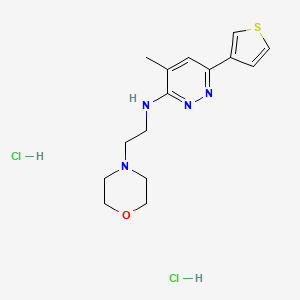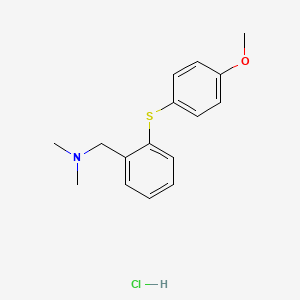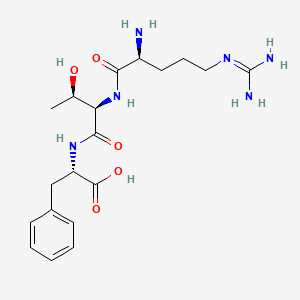
L-Arginyl-D-allo-threonyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginyl-D-allo-threonyl-L-phenylalanine is a tripeptide composed of three amino acids: L-arginine, D-allo-threonine, and L-phenylalanine. This compound is part of the oligopeptides family and has a molecular formula of C19H30N6O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-D-allo-threonyl-L-phenylalanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling of L-arginine and D-allo-threonine: The first step involves the coupling of L-arginine with D-allo-threonine using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Coupling of the dipeptide with L-phenylalanine: The resulting dipeptide is then coupled with L-phenylalanine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin .
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginyl-D-allo-threonyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide, a biologically active molecule.
Reduction: The peptide bonds can be reduced to form individual amino acids.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitric oxide and other nitrogenous compounds.
Reduction: Free amino acids.
Substitution: Modified peptides with substituted amino groups.
Applications De Recherche Scientifique
L-Arginyl-D-allo-threonyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mécanisme D'action
The mechanism of action of L-Arginyl-D-allo-threonyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The arginine residue can be converted to nitric oxide by nitric oxide synthase (NOS), which plays a crucial role in vasodilation and immune response. The phenylalanine residue can interact with aromatic amino acid receptors, influencing neurotransmitter synthesis and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginyl-L-threonyl-L-phenylalanine: Similar structure but with L-threonine instead of D-allo-threonine.
L-Arginyl-L-phenylalanine: A dipeptide lacking the threonine residue.
L-Phenylalanine, L-threonyl-L-arginyl: Another tripeptide with a different sequence of amino acids
Uniqueness
L-Arginyl-D-allo-threonyl-L-phenylalanine is unique due to the presence of D-allo-threonine, which can confer different stereochemical properties and biological activities compared to its L-threonine counterpart. This uniqueness makes it valuable for studying stereochemistry and its effects on peptide function .
Propriétés
Numéro CAS |
41151-15-9 |
|---|---|
Formule moléculaire |
C19H30N6O5 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H30N6O5/c1-11(26)15(25-16(27)13(20)8-5-9-23-19(21)22)17(28)24-14(18(29)30)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15,26H,5,8-10,20H2,1H3,(H,24,28)(H,25,27)(H,29,30)(H4,21,22,23)/t11-,13+,14+,15-/m1/s1 |
Clé InChI |
MOGMYRUNTKYZFB-UQOMUDLDSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


